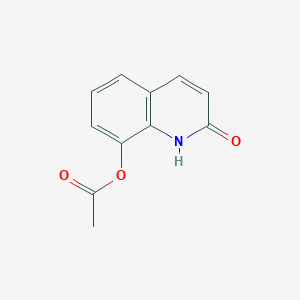

2-Hydroxyquinolin-8-yl acetate

Description

Properties

IUPAC Name |

(2-oxo-1H-quinolin-8-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMRKCQYCLEKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935000 | |

| Record name | 2-Hydroxyquinolin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-72-3 | |

| Record name | 8-(Acetyloxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15450-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinolin-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 8-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-Hydroxyquinolin-8-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinolin-8-yl acetate, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of the versatile 8-hydroxyquinoline scaffold. The introduction of a hydroxyl group at the 2-position and an acetate group at the 8-position modifies the electronic and steric properties of the parent quinoline ring, potentially leading to novel biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for this compound, aimed at facilitating further research and development.

Chemical and Physical Properties

Quantitative data for this compound and its immediate precursor, 8-hydroxyquinolin-2(1H)-one, are summarized in the tables below for easy comparison. Due to limited direct experimental data for the title compound, some properties are based on data for structurally related compounds.

Table 1: General Chemical Properties

| Property | This compound | 8-Hydroxyquinolin-2(1H)-one (Precursor) |

| IUPAC Name | (2-Oxo-1,2-dihydroquinolin-8-yl) acetate[1] | 8-Hydroxyquinolin-2(1H)-one |

| Synonyms | 2-Oxo-1,2-dihydroquinolin-8-yl acetate, 8-Acetoxy-2-quinolone, 8-Acetoxycarbostyril[1] | 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril |

| CAS Number | 15450-72-3[1] | 15450-76-7 |

| Molecular Formula | C₁₁H₉NO₃[1] | C₉H₇NO₂ |

| Molecular Weight | 203.19 g/mol [1] | 161.16 g/mol |

Table 2: Physical Properties

| Property | This compound | 8-Hydroxyquinolin-2(1H)-one (Precursor) |

| Melting Point | Data not available | 287–288 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in methanol[2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the procedure for a structurally similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[2]. The synthesis involves two main steps: the preparation of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its O-acetylation.

Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)

This procedure is adapted from the synthesis of 8-hydroxyquinolin-2(1H)-one reported by Chavez-Reyes et al. (2023)[2].

-

Reaction Setup: A solution of 2-amino-8-hydroxyquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (10%) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Diazotization: The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Hydrolysis: The reaction mixture is then heated to 80 °C and stirred for 1 hour.

-

Work-up: The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.

Synthesis of this compound

This proposed protocol is based on the O-acylation method described by Chavez-Reyes et al. (2023)[2] and general O-acetylation procedures.

-

Reaction Setup: In a suitable flask, 8-hydroxyquinolin-2(1H)-one (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or pyridine. A magnetic stir bar is added.

-

Acetylation: Acetic anhydride (1.2 eq) is added to the solution. If acetonitrile is used as the solvent, a base such as triethylamine (1.2 eq) should be added. The mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield this compound.

Spectral Data

Detailed spectral data for this compound is limited. The following provides available mass spectrometry data and references to the spectral data of its precursor for comparison.

Mass Spectrometry (GC-MS)

The mass spectrum of 2-Oxo-1,2-dihydroquinolin-8-yl acetate shows characteristic fragment ions at m/z values of 161 and 133[1].

Reference Spectral Data of 8-Hydroxyquinolin-2(1H)-one (Precursor) [2]

-

FTIR–ATR (ν, cm⁻¹): 3144 (N–H and O–H stretching), 3068, 3013, 1632 (C=O stretching), 1597 (C=C stretching), 1554, 1471, 1410, 1327, 1286, 1155, 1086, 1051, 873, 832, 790, 742, 570.

-

¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 6.48 (d, J = 9.2 Hz, 1H), 6.95 (dd, J = 7.6, 1.2 Hz, 1H), 6.99 (dd, J = 7.8, 7.8 Hz, 1H), 7.10 (dd, J = 7.6, 1.2 Hz, 1H), 7.84 (d, J = 9.2 Hz, 1H), 10.45 (br s, 2H, NH and OH).

-

¹³C NMR (101 MHz, DMSO-d₆, δ, ppm): 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH), 122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), 161.4 (Cq, C=O).

Visualizations

Synthesis Workflow

The logical workflow for the synthesis of this compound from 2-amino-8-hydroxyquinoline is depicted below.

Caption: Synthesis of this compound.

Tautomerism of 2-Hydroxyquinoline Moiety

The 2-hydroxyquinoline moiety of the title compound exists in equilibrium with its 2-quinolone tautomer.

Caption: Tautomerism of the 2-hydroxyquinoline core.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyquinolin-8-yl Acetate

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyquinolin-8-yl acetate, a quinolone derivative of interest to researchers, scientists, and drug development professionals. Due to the tautomeric nature of the 2-hydroxyquinoline moiety, this compound is more accurately represented as 8-acetoxy-2(1H)-quinolone. This guide details a proposed synthetic pathway, expected characterization data, and potential biological significance.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The 2-quinolone scaffold, in particular, is a core structural motif in numerous natural products and synthetic compounds with significant therapeutic potential[3][4]. The introduction of an acetate group at the 8-position of the 2-quinolone core can modulate the compound's lipophilicity and pharmacokinetic profile, potentially leading to novel pharmacological activities. This document outlines a proposed synthesis for 8-acetoxy-2(1H)-quinolone, starting from the precursor 2,8-dihydroxyquinoline, and provides a detailed analysis of its expected spectroscopic and physicochemical properties.

Proposed Synthetic Pathway

The synthesis of 8-acetoxy-2(1H)-quinolone can be envisioned as a two-step process: first, the synthesis of the precursor 2,8-dihydroxyquinoline, followed by the selective acetylation of the 8-hydroxyl group.

Synthesis of 2,8-Dihydroxyquinoline

Several methods for the synthesis of quinoline derivatives have been reported[5]. A plausible route to 2,8-dihydroxyquinoline involves the cyclization of an appropriate acyclic precursor. One potential method is a variation of the Conrad-Limpach synthesis, starting from 2-aminophenol and a β-keto ester.

Selective Acetylation of 2,8-Dihydroxyquinoline

The key step in the synthesis of the target molecule is the selective acetylation of the phenolic hydroxyl group at the 8-position over the lactam hydroxyl group at the 2-position. The 2-hydroxyquinoline exists in equilibrium with its 2-quinolone tautomer, with the lactam form generally being more stable. The phenolic hydroxyl group at C-8 is more nucleophilic than the lactam N-H or the enolic C-2 hydroxyl. This difference in reactivity can be exploited for selective O-acetylation. Treatment of 2,8-dihydroxyquinoline with acetic anhydride in the presence of a base like pyridine is a standard method for acetylating phenolic hydroxyl groups[1][6][7][8]. The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct[6][7].

Experimental Protocols

The following are proposed experimental protocols based on established chemical literature for similar transformations.

Synthesis of 2,8-Dihydroxyquinoline (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, slowly increase the temperature to 240-250 °C and maintain for 30 minutes to induce cyclization.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The solidified product can be triturated with hot ethanol, filtered, and washed with cold ethanol to yield crude 2,8-dihydroxyquinoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of 8-Acetoxy-2(1H)-quinolone (Proposed)

-

Reaction Setup: Dissolve 2,8-dihydroxyquinoline (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring[6][7].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the product precipitates.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

As no explicit characterization data for 8-acetoxy-2(1H)-quinolone was found in the literature, the following data is predicted based on the analysis of its structure and comparison with analogous compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |

Spectroscopic Data (Predicted)

The predicted 1H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the quinolone ring protons and the acetyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~11.5 | br s | - |

| H-4 | ~7.8 | d | ~9.5 |

| H-5 | ~7.6 | t | ~8.0 |

| H-6 | ~7.3 | d | ~8.0 |

| H-7 | ~7.1 | d | ~8.0 |

| H-3 | ~6.5 | d | ~9.5 |

| CH ₃ | ~2.3 | s | - |

Note: The chemical shifts are estimations and can vary based on the solvent and concentration.

The predicted 13C NMR spectrum would display signals for the eleven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (quinolone) | ~162 |

| C=O (acetate) | ~169 |

| C-8 | ~145 |

| C-8a | ~138 |

| C-4 | ~139 |

| C-5 | ~128 |

| C-4a | ~125 |

| C-6 | ~122 |

| C-7 | ~118 |

| C-3 | ~121 |

| C-2 | ~150 |

| C H₃ | ~21 |

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule[9][10][11][12].

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (lactam) | 3200-3000 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (ester) | ~1760 |

| C=O stretch (lactam) | ~1660 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester) | 1250-1150 |

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203 would be expected. A prominent fragment ion would likely be observed at m/z 161, corresponding to the loss of a ketene molecule (CH₂=C=O) from the acetate group, a common fragmentation pathway for aryl acetates[13][14][15]. Another significant fragment would be the base peak at m/z 145, resulting from the loss of the entire acetyl group.

| m/z | Proposed Fragment |

| 203 | [M]⁺ |

| 161 | [M - C₂H₂O]⁺ |

| 145 | [M - C₂H₃O]⁺ |

Potential Biological Activity and Signaling Pathways

While specific biological data for 8-acetoxy-2(1H)-quinolone is not available, the broader class of quinolone derivatives is known for a wide range of pharmacological activities[2][16].

-

Anticancer Activity: Many quinolone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerase enzymes, induction of apoptosis, and interference with cell signaling pathways.

-

Antimicrobial Activity: The quinolone core is the basis for a major class of antibiotics (fluoroquinolones). While the target compound lacks the typical substitutions for potent antibacterial activity, it may still possess some antimicrobial properties.

-

Enzyme Inhibition: Quinolone derivatives have been shown to inhibit various enzymes, and the introduction of an acetoxy group could influence its binding to specific enzymatic targets.

Further research would be required to elucidate the specific biological activities and potential signaling pathways modulated by 8-acetoxy-2(1H)-quinolone.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The infrared spectra of some pyridones and quinolones and their behaviour in the Kolbe–Schmitt reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajabs.org [ajabs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2-Hydroxyquinolin-8-yl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxyquinolin-8-yl acetate, also known as 2-oxo-1,2-dihydroquinolin-8-yl acetate or 8-acetoxycarbostyril. Due to the limited availability of a complete set of experimental spectra for this specific molecule, this guide combines directly available data with comparative analysis of closely related compounds, including its precursor 8-hydroxyquinolin-2(1H)-one and the analogous 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

Introduction

This compound belongs to the quinolinone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The spectroscopic characteristics of these molecules are fundamental for their identification, purity assessment, and the study of their electronic and structural properties, which in turn influence their biological activity and potential applications. This guide details the available spectroscopic data and experimental protocols relevant to the synthesis and characterization of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of 8-hydroxyquinolin-2(1H)-one, which itself is synthesized from 8-hydroxyquinoline 1-oxide.

Synthesis of 8-Hydroxyquinolin-2(1H)-one

A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The intermediate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequently, a solution of this acetate (1.02 g, 5.0 mmol) in methanol (10 mL) is treated with K₂CO₃ (831 mg, 6.0 mmol) and stirred at room temperature for 1 hour. The methanol is then evaporated under reduced pressure, and the resulting residue is dissolved in water (10 mL). An aqueous HCl solution (10%) is added until the pH reaches 5. The resulting precipitate is filtered, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-one.[1][2]

Synthesis of this compound

The direct synthesis of this compound involves the reaction of 8-hydroxyquinoline 1-oxide with acetic anhydride. A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The resulting precipitate of 2-oxo-1,2-dihydroquinolin-8-yl acetate is collected by filtration.[1][2]

Synthesis workflow for this compound.

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound and its closely related precursors for comparative purposes.

Mass Spectrometry

Mass spectral data for 2-oxo-1,2-dihydroquinolin-8-yl acetate (CAS: 15450-72-3) is available from the PubChem database.[3]

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Monoisotopic Mass | 203.058243149 Da |

| GC-MS Major Peaks (m/z) | 161, 133, 104 |

| LC-MS/MS ([M+H]⁺) | Precursor m/z: 204.0655 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d₆.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | 6.55 (d, J = 9.6 Hz) | 122.7 |

| 4 | 7.98 (d, J = 9.6 Hz) | 140.2 |

| 4a | - | 120.8 |

| 5 | 7.63 (dd, J = 7.8, 1.2 Hz) | 126.0 |

| 6 | 7.23 (dd, J = 7.8, 7.8 Hz) | 121.6 |

| 7 | 7.44 (dd, J = 8.0, 1.2 Hz) | 124.0 |

| 8 | - | 138.5 |

| 8a | - | 132.0 |

| NH | 11.87 (br s) | - |

| C=O (lactam) | - | 162.0 |

| C=O (ester) | - | 163.4 |

| 4-chlorobenzoyl-Hₒ | 8.16 (d, J = 8.6 Hz) | 132.2 |

| 4-chlorobenzoyl-Hₘ | 7.68 (d, J = 8.6 Hz) | 128.6 |

| 4-chlorobenzoyl-Cᵢ | - | 128.6 |

| 4-chlorobenzoyl-Cₚ | - | 136.6 |

For comparison, the NMR data of the precursor, 8-hydroxyquinolin-2(1H)-one , in DMSO-d₆ is also presented.[1]

Table 2: ¹H and ¹³C NMR Data for 8-Hydroxyquinolin-2(1H)-one in DMSO-d₆.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | 6.48 (d, J = 9.2 Hz) | 122.2 |

| 4 | 7.84 (d, J = 9.2 Hz) | 140.5 |

| 5 | 7.10 (dd, J = 7.6, 1.2 Hz) | 121.9 |

| 6 | 6.99 (dd, J = 7.8, 7.8 Hz) | 118.2 |

| 7 | 6.95 (dd, J = 7.6, 1.2 Hz) | 114.6 |

| 8a | - | 128.1 |

| 4a | - | 120.0 |

| 8 | - | 143.7 |

| NH/OH | 10.45 (br s) | - |

| C=O | - | 161.4 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the IR spectrum of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows characteristic peaks that can be used for inference.[1]

Table 3: FT-IR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

| Wavenumber (cm⁻¹) | Assignment |

| 3158 | N-H stretching |

| 1732 | C=O stretching (ester) |

| 1659 | C=O stretching (lactam) |

| 1604, 1595 | C=C stretching |

| 1236, 1085 | C-O stretching |

| 740 | C-Cl stretching |

For the precursor, 8-hydroxyquinolin-2(1H)-one , the FT-IR spectrum shows a broad band for N-H and O-H stretching around 3144 cm⁻¹ and a C=O stretching vibration at 1632 cm⁻¹.[1]

UV-Visible and Fluorescence Spectroscopy

Specific UV-Vis absorption and fluorescence emission data for this compound are not found in the surveyed literature. Studies on other ester derivatives of 8-hydroxyquinoline indicate that esterification can lead to a blue shift in the absorption spectrum compared to the parent 8-hydroxyquinoline.[4] The fluorescence of 8-hydroxyquinoline derivatives is often weak due to excited-state proton transfer, and esterification can further decrease the fluorescence intensity.[4]

General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

This compound itself has not been extensively studied in the context of specific signaling pathways. However, the broader class of quinolinone and 8-hydroxyquinoline derivatives are known to be biologically active, often through mechanisms involving enzyme inhibition or metal chelation. For instance, some quinolinone derivatives act as inhibitors of receptor tyrosine kinases involved in angiogenesis. The 8-hydroxyquinoline moiety is a well-known metal chelator, and this property is often linked to the biological effects of its derivatives.

Logical relationships of potential bioactivities.

Conclusion

This technical guide has compiled the available spectroscopic information for this compound. While a complete experimental dataset for the title compound is not yet published, the provided synthesis protocol and mass spectrometry data offer a solid foundation for its identification. The comparative data from closely related analogues, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate and 8-hydroxyquinolin-2(1H)-one, serve as a valuable reference for predicting and interpreting the NMR and IR spectra of this compound. Further experimental investigation is warranted to fully characterize the spectroscopic properties of this compound and to explore its potential biological activities.

References

The Rising Potential of 2-Hydroxyquinolin-8-yl Acetate Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry. This technical guide delves into the burgeoning field of 2-Hydroxyquinolin-8-yl acetate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action. While direct biological data on this specific acetate subclass is nascent, this paper consolidates available information on closely related analogs to provide a foundational understanding and guide future research.

Core Synthesis and Derivatization

The synthesis of the core structure, 2-oxo-1,2-dihydroquinolin-8-yl acetate, has been achieved through a reliable protocol involving the treatment of 8-hydroxyquinoline 1-oxide with acetic anhydride.[1] This foundational reaction opens avenues for the creation of a diverse library of derivatives. A general method for synthesizing other ester derivatives at the 8-hydroxy position involves an O-acylation reaction. For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate is accomplished by reacting 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.[1] This straightforward approach allows for the introduction of various acyl groups to explore structure-activity relationships.

Experimental Protocol: Synthesis of 2-oxo-1,2-dihydroquinolin-8-yl acetate

A detailed protocol for the synthesis of the parent compound, 2-oxo-1,2-dihydroquinolin-8-yl acetate, has been described.[1] The procedure involves refluxing a mixture of 8-hydroxyquinoline 1-oxide in acetic anhydride. Following the reaction, the mixture is cooled, and the pH is adjusted to 8 using an aqueous sodium hydroxide solution, leading to the filtration of the desired acetate product.[1] This product can then be further purified or used as a precursor for other derivatives.

General Experimental Workflow for Synthesis and Screening

The logical progression from synthesis to biological evaluation is crucial in drug discovery. The following workflow outlines the key steps for investigating this compound derivatives.

Synthesis and Screening Workflow

Biological Activity: Insights from Related Compounds

While specific biological data for this compound derivatives is limited, studies on isomeric and structurally similar compounds provide valuable insights into their potential therapeutic applications.

Anticancer Potential

Research on a positional isomer, a 2-hydroxy-8-methoxy-quinoline derivative bearing an acetate group, has demonstrated cytotoxic activity against several human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values for this compound are presented in the table below. This data suggests that the 8-oxygenated 2-quinolone scaffold is a promising starting point for the development of novel anticancer agents.

| Compound | Cell Line | IC50 (μM) |

| 2-hydroxy-8-methoxy-quinoline derivative with acetate | HeLa (Cervical Cancer) | 30.98[2] |

| HCT 116 (Colon Cancer) | 22.7[2] | |

| MCF-7 (Breast Cancer) | 4.12[2] |

Potential Antiplatelet Activity and Signaling Pathway

A study on 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, another positional isomer, revealed potent antiplatelet activity.[3] The mechanism of action was elucidated to involve the Calreticulin Transacetylase (CRTAase) enzyme, which catalyzes the transfer of the acetyl group to platelet Nitric Oxide Synthase (NOS), leading to its activation.[3] Activated NOS increases the production of nitric oxide (NO), a key signaling molecule that inhibits platelet aggregation.[3] This finding suggests a plausible mechanism of action for this compound derivatives, which warrants further investigation.

Proposed Antiplatelet Signaling Pathway

Experimental Protocols for Biological Evaluation

Standardized protocols are essential for the reliable assessment of the biological activities of novel compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring various substitutions on the quinoline ring and different acyl groups at the 8-position will be crucial for establishing comprehensive structure-activity relationships.

-

Systematic biological evaluation: Screening these derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and a panel of relevant enzymes will help to identify lead compounds with high potency and selectivity.

-

Mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds will be essential for their rational optimization and further development as therapeutic agents.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this compound derivatives. The convergence of versatile synthetic strategies and promising, albeit inferred, biological activities positions this class of compounds as a valuable area for future drug discovery efforts.

References

Tautomerism in 2-Hydroxyquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] A pivotal characteristic of this heterocyclic scaffold is its existence in a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, 2-hydroxyquinoline, and the keto (lactam) form, 2(1H)-quinolinone.[1][2] This lactam-lactim tautomerism is a critical determinant of the molecule's physicochemical properties, including its three-dimensional structure, hydrogen bonding capabilities, and electronic distribution. Consequently, understanding and controlling this equilibrium is paramount in the rational design of novel drugs, as the predominant tautomer dictates the molecule's interaction with biological targets.[2] This technical guide provides a comprehensive exploration of the tautomerism in 2-hydroxyquinoline derivatives, presenting quantitative spectroscopic data, detailed experimental and computational protocols for characterization, and visualizations of the tautomeric equilibrium, analytical workflows, and a key biological signaling pathway influenced by this phenomenon.

The Keto-Enol Tautomeric Equilibrium

The tautomerism of 2-hydroxyquinoline involves the migration of a proton between the oxygen and nitrogen atoms, resulting in a rapid interconversion between the enol and keto forms.[2]

Caption: Tautomeric equilibrium between the 2-hydroxyquinoline (enol) and 2(1H)-quinolinone (keto) forms.

Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (2-quinolone) form in most environments, including the solid state and in solution.[2][3] This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer.[4]

Several factors can influence the position of this equilibrium:

-

Solvent Polarity: Polar solvents tend to stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[5]

-

Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[4]

-

Temperature: As with any chemical equilibrium, the ratio of tautomers is temperature-dependent.[4]

Quantitative Data Presentation

A comprehensive understanding of the tautomeric equilibrium requires quantitative data. The following tables summarize key spectroscopic data used to differentiate and characterize the enol and keto tautomers of 2-hydroxyquinoline derivatives.

Table 1: Spectroscopic Data for 2-Hydroxyquinoline Tautomers

| Spectroscopic Method | Parameter | 2-Hydroxyquinoline (Enol Form) | 2(1H)-Quinolone (Keto Form) |

| UV-Vis Spectroscopy | λmax (nm) | ~319 | ~328, ~314 |

| 1H NMR Spectroscopy | Chemical Shift (δ, ppm) | O-H: variable, broad | N-H: ~11.5 (in DMSO-d6) |

| Aromatic Protons: distinct pattern | Aromatic Protons: distinct pattern | ||

| 13C NMR Spectroscopy | Chemical Shift (δ, ppm) | C2: ~155-160 | C2: ~160-165 |

| C=O: Absent | C=O: ~170-180 | ||

| IR Spectroscopy | Wavenumber (cm-1) | O-H stretch: ~3400-3600 (broad) | N-H stretch: ~3400 |

| C=O stretch: Absent | C=O stretch: ~1650-1690 (strong) |

Table 2: Relative Energies of Tautomers

| Method | Environment | More Stable Tautomer | Approximate Energy Difference |

| Gas-phase Calorimetry | Gas Phase | Enol (2-Hydroxyquinoline) | ~0.3 kcal/mol |

| Computational (DFT) | Water (solvated) | Keto (2-Quinolone) | ~5 kcal/mol |

Experimental Protocols

The characterization of the tautomeric equilibrium in 2-hydroxyquinoline derivatives relies on a combination of spectroscopic and computational techniques.

UV-Visible (UV-Vis) Spectroscopy

Objective: To differentiate and quantify the tautomers in solution based on their distinct electronic transitions.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).

-

Sample Preparation:

-

Prepare a stock solution of the 2-hydroxyquinoline derivative in a solvent of choice (e.g., ethanol, cyclohexane, water) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM, ensuring the maximum absorbance falls between 0.1 and 1.0.

-

-

Measurement Procedure:

-

Allow the spectrophotometer lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 200-500 nm).

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer.

-

To determine the equilibrium constant (KT = [enol]/[keto]), the molar extinction coefficients (ε) for each pure tautomer are required. These can be determined using "locked" derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of each tautomer at equilibrium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the dominant tautomer in solution and determine the tautomeric ratio.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra. Ensure a sufficient relaxation delay for quantitative 13C NMR.

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transformation, phase and baseline correction).

-

Reference the spectra to the residual solvent peak.

-

Identify characteristic signals for each tautomer (e.g., N-H vs. O-H protons, C=O carbon).

-

Integrate well-resolved signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

-

X-ray Crystallography

Objective: To unambiguously determine the molecular structure and tautomeric form in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods to determine the precise positions of all atoms. Refine the structural model against the experimental data.

-

Analysis: The refined structure will provide definitive proof of the tautomeric form present in the crystal lattice.

Computational Chemistry

Objective: To calculate the relative stabilities of the tautomers and support experimental findings.

Methodology:

-

Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Structure Building: Construct the 3D structures of both the keto and enol tautomers.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).

-

To simulate solvent effects, employ a continuum solvation model (e.g., PCM).

-

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the tautomers (ΔG = Genol - Gketo).

-

The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT).

-

Mandatory Visualizations

Experimental Workflow for Tautomerism Analysis

Caption: A generalized workflow for the analysis of tautomerism in 2-hydroxyquinoline derivatives.

Signaling Pathway: Inhibition of VEGFR-2 by 2-Quinolone Derivatives

The anticancer activity of many 2-quinolone derivatives is attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 2-quinolone scaffold, being the predominant tautomer, is crucial for binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.

Caption: Inhibition of the VEGF-induced VEGFR-2 signaling pathway by a 2-quinolone derivative.

Conclusion

The keto-enol tautomerism of 2-hydroxyquinoline derivatives is a fundamental principle with profound implications for their application in drug discovery and development. The pronounced stability of the 2-quinolone (keto) form is a key determinant of the biological activity of many pharmaceuticals. A thorough understanding of the factors governing this equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design of new and effective therapeutic agents. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers in this endeavor.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple industrial byproduct to a privileged structure in drug discovery is a testament to its remarkable chemical versatility and profound pharmacological significance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and medicinal applications of quinoline compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering detailed experimental protocols, quantitative biological data, and a deep dive into the molecular mechanisms that underpin the therapeutic efficacy of this remarkable class of compounds.

A Historical Timeline of Quinoline in Medicine

The story of quinoline in medicine is inextricably linked with the fight against malaria. The use of cinchona bark, rich in the quinoline alkaloid quinine, to treat fevers dates back centuries. The formal isolation of quinine in 1820 by Pelletier and Caventou marked a pivotal moment, providing a purified and potent antimalarial agent. The quest for synthetic alternatives, spurred by the limitations of natural sourcing, led to the development of a vast arsenal of quinoline-based drugs. The timeline below highlights key milestones in this journey.

Caption: A timeline of key discoveries in quinoline chemistry and medicine.

Key Synthetic Methodologies

The ability to functionalize the quinoline ring system has been central to the development of new therapeutic agents. Several classic name reactions have become indispensable tools for synthetic chemists.

Experimental Protocols

1. Skraup Synthesis of Quinoline

This reaction involves the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (optional, as a moderator).

-

Procedure:

-

In a large round-bottom flask, cautiously mix aniline and glycerol.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid. The mixture will heat up.

-

Add ferrous sulfate heptahydrate to moderate the reaction.

-

Add nitrobenzene as the oxidizing agent.

-

Heat the mixture in an oil bath, typically at 140-150°C, for 3-4 hours. The reaction is highly exothermic and requires careful temperature control.

-

After the reaction is complete, allow the mixture to cool.

-

Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous distillate and purify by fractional distillation.

-

2. Doebner-von Miller Reaction

This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.

-

Materials: Aniline, α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde), hydrochloric acid, and a Lewis acid catalyst (e.g., zinc chloride).

-

Procedure:

-

Combine aniline and aqueous hydrochloric acid in a round-bottom flask and heat to reflux.

-

In a separate funnel, dissolve the α,β-unsaturated carbonyl compound in a non-polar solvent like toluene.

-

Add the solution of the carbonyl compound dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

-

After the addition is complete, continue refluxing for an additional 4-6 hours.

-

Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

-

3. Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

-

Materials: 2-aminoaryl aldehyde or ketone, a ketone with an α-methylene group, and an acid or base catalyst.

-

Procedure (Acid-catalyzed):

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene ketone in a suitable solvent.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with a base.

-

Extract the product and purify by recrystallization or chromatography.

-

4. Pfitzinger Reaction

This reaction produces quinoline-4-carboxylic acids from isatin and a carbonyl compound.

-

Materials: Isatin, a carbonyl compound with an α-methylene group, and a strong base (e.g., potassium hydroxide).

-

Procedure:

-

In a flask, dissolve potassium hydroxide in ethanol to create a 33% (w/v) solution.

-

Add isatin to the stirred KOH solution. The color will change as the isatin ring opens.

-

Add the carbonyl compound dropwise to the mixture.

-

Reflux the reaction mixture for 12-13 hours.

-

After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and recrystallize.

-

5. Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone.

-

Materials: Aniline, a β-diketone (e.g., acetylacetone), and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

Mix the aniline and the β-diketone.

-

Slowly add the acid catalyst while cooling the mixture.

-

Heat the reaction mixture to induce cyclization.

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the product.

-

Collect and purify the resulting quinoline derivative.

-

Caption: A generalized workflow for the synthesis of quinoline derivatives.

Therapeutic Applications and Mechanisms of Action

Quinoline-based compounds have demonstrated a broad spectrum of biological activities, leading to their use in treating a wide range of diseases.

Antimalarial Activity

The quinoline antimalarials, including quinine, chloroquine, and mefloquine, are thought to act by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic heme, which ultimately kills the parasite.

Caption: Mechanism of action of chloroquine in the malaria parasite.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

Targeting Receptor Tyrosine Kinases (RTKs):

Several quinoline-based drugs are potent inhibitors of RTKs such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in cell proliferation, survival, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, quinoline inhibitors prevent their activation and downstream signaling.

Caption: Inhibition of key cancer signaling pathways by quinoline derivatives.

Antibacterial Activity

The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Quantitative Biological Data

The therapeutic potential of quinoline derivatives is underscored by their potent activity in a variety of biological assays. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Anticancer Activity of Quinoline-based c-Met Inhibitors

| Compound | c-Met Kinase IC50 (nM) | Cancer Cell Line | GI50 (nM) |

| Cabozantinib | 1.3 | U87-MG (Glioblastoma) | 10 |

| Foretinib | 1.4 | NCI-H441 (Lung) | 5 |

| Tivantinib | 356 | HT-29 (Colon) | 2500 |

Data compiled from publicly available sources. GI50 is the concentration for 50% inhibition of cell growth.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Antibacterials

| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |

| Ciprofloxacin | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 |

| Levofloxacin | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 |

| Moxifloxacin | 4 - 8 | 0.064 - 0.5 | 1 - >32 |

| Nalidixic Acid | 0.50 - 64 | 0.25 | 700 |

MIC values can vary depending on the bacterial strain and testing methodology.

Table 3: Antifungal and Antimycobacterial Activity of Quinoline-based Hybrids

| Compound | Cryptococcus neoformans MIC (μg/mL) | Mycobacterium tuberculosis H37Rv MIC (μg/mL) |

| Hybrid 7b | >62.5 | 10 |

| Hybrid 7c | 15.6 | >20 |

| Hybrid 7d | 15.6 | >20 |

Conclusion

From its humble origins in coal tar, the quinoline scaffold has evolved into a mainstay of modern medicinal chemistry. Its rich history, coupled with the development of robust synthetic methodologies, has enabled the creation of a diverse array of life-saving drugs. The continued exploration of the quinoline nucleus, driven by a deeper understanding of its interactions with biological targets, promises to yield new and improved therapies for a multitude of diseases. This guide has provided a comprehensive overview of this remarkable journey, offering valuable insights and practical protocols for the researchers and scientists who will shape the future of quinoline-based drug discovery.

An In-depth Technical Guide to 2-Hydroxyquinolin-8-yl acetate

CAS Number: 15450-72-3

This technical guide provides a comprehensive overview of 2-Hydroxyquinolin-8-yl acetate, a molecule of interest to researchers and drug development professionals. The document details its chemical properties, potential suppliers, synthesis methodologies, and biological activities, with a focus on the broader class of 8-hydroxyquinoline derivatives to which it belongs.

Chemical and Physical Properties

This compound, also known by its tautomeric name 2-oxo-1,2-dihydroquinolin-8-yl acetate, is a derivative of 8-hydroxyquinoline.[1] Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 15450-72-3 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | (2-oxo-1H-quinolin-8-yl) acetate |

| Synonyms | This compound, Acetic acid 2-oxo-1,2-dihydro-quinolin-8-yl ester |

Potential Suppliers

This chemical can be sourced from various suppliers specializing in research chemicals. Notable suppliers include:

-

Sigma-Aldrich: Offers 2-Oxo-1,2-dihydroquinolin-8-yl acetate.

-

BLDpharm: Lists 2-Oxo-1,2-dihydroquinolin-8-yl acetate.[2]

-

Finetech Chemical: Provides ACETIC ACID 2-OXO-1,2-DIHYDRO-QUINOLIN-8-YL ESTER.[3]

-

Zhejiang Jiuzhou Chem Co., Ltd: Supplies (2-oxo-1H-quinolin-8-yl) acetate.[4]

Synthesis and Experimental Protocols

General Experimental Protocol for O-Acylation:

A general procedure for the O-acylation of a similar compound, 2-amino-8-quinolinol, can be adapted.[5] This involves the reaction of the parent quinolinol with a suitable acylating agent in the presence of a coupling agent and a base.

-

Materials: 8-hydroxyquinolin-2(1H)-one, acetic anhydride (or acetyl chloride), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a catalyst like 4-Dimethylaminopyridine (DMAP), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 8-hydroxyquinolin-2(1H)-one and the carboxylic acid (acetic acid, or use acetic anhydride directly) in anhydrous THF.

-

Add EDCI, DMAP, and DIPEA to the solution under an inert atmosphere (e.g., nitrogen) and cool in an ice bath.

-

Allow the reaction to stir for a specified time at room temperature while monitoring its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired this compound.

-

A "one-pot" protocol for synthesizing 8-acylated 2-quinolinones via palladium-catalyzed regioselective acylation of quinoline N-oxides has also been reported and may be adaptable.[6]

Biological Activity and Potential Applications

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[7][8] The biological potential of this compound can be inferred from the activities of this broader class.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells.

Quantitative Data on Related 8-Hydroxyquinoline Derivatives:

| Compound Class | Cell Line(s) | Activity (IC₅₀/CC₅₀) | Reference |

| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | IC₅₀: 3.03 µM, CC₅₀: 16.06 µM | [7] |

| 8-hydroxyquinoline glycoconjugates | HCT 116, MCF-7 | IC₅₀ values ranging from 31.8 µM to 71.3 µM | [9] |

| 5-carboxy-8-hydroxyquinoline | JMJD2A (Histone Demethylase) | Cellular IC₅₀: 86.5 µM | [10] |

Enzyme Inhibition

The 8-hydroxyquinoline scaffold has been identified as a potent inhibitor of various enzymes, highlighting its potential for therapeutic intervention in a range of diseases.

-

Histone Demethylase Inhibition: 8-Hydroxyquinolines have been shown to inhibit JmjC-domain histone demethylases by binding to the active site Fe(II).[10]

-

Catechol O-Methyltransferase (COMT) Inhibition: This class of compounds has been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamines.[11]

-

Cystathionine Beta Synthase (CBS) Inhibition: Certain 8-hydroxyquinoline derivatives have been found to decrease the activity of CBS, an enzyme implicated in several human disorders.[2][3]

Signaling Pathway Involvement

The biological effects of 8-hydroxyquinoline derivatives are often mediated through their interaction with specific signaling pathways. While a definitive pathway for this compound has not been elucidated, studies on related compounds suggest potential mechanisms.

Calpain-Calpastatin Signaling Pathway:

8-Hydroxyquinoline and its derivatives have been shown to ameliorate high glucose-induced toxicity in neuronal cells by attenuating the increased expression of calpain. This suggests an interaction with the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.

Caption: Proposed mechanism of 8-hydroxyquinoline derivatives in the calpain-calpastatin pathway.

This diagram illustrates how high glucose levels can lead to increased intracellular calcium, activating calpain and subsequently causing neuronal cell death. 8-Hydroxyquinoline derivatives, along with the endogenous inhibitor calpastatin, can inhibit calpain activation, thus offering a potential neuroprotective effect.

Experimental Workflow for Biological Activity Screening

The following workflow outlines a general approach for screening the biological activity of this compound, focusing on its potential anticancer and enzyme inhibitory properties.

Caption: A general workflow for the biological evaluation of this compound.

This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening to determine its cytotoxicity and enzyme inhibitory potential. Promising results would then lead to more in-depth studies to elucidate the underlying mechanism of action.

References

- 1. 2-Oxo-1,2-dihydroquinolin-8-yl acetate | C11H9NO3 | CID 268240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]

- 6. "One-Pot" Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Hydroxyquinolin-8-yl acetate (8-Acetoxyquinoline) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinolin-8-yl acetate, more commonly known as 8-acetoxyquinoline, is a versatile fluorogenic probe with significant applications in cellular and molecular biology. As an acetylated ester of 8-hydroxyquinoline (8-HQ), it functions as a pro-fluorophore, exhibiting minimal intrinsic fluorescence. This "off" state allows for high-contrast imaging upon activation. The primary mechanism of activation is the enzymatic cleavage of the acetate group by intracellular esterases, which releases the highly fluorescent 8-hydroxyquinoline. This process forms the basis of its use as a sensitive indicator of esterase activity, a key marker for cell viability and metabolic state.

Furthermore, the liberated 8-hydroxyquinoline is a well-established metal ion chelator.[1] Its fluorescence properties are significantly modulated upon binding to various metal ions, particularly zinc (Zn²⁺). This dual-functionality makes 8-acetoxyquinoline a powerful tool for investigating distinct cellular processes: initially reporting on enzymatic activity and subsequently enabling the detection and imaging of intracellular metal ion pools. Its membrane-permeable nature facilitates straightforward loading into live cells for real-time analysis.[2]

Principle of Action

8-Acetoxyquinoline operates on a two-stage principle. Initially, the non-fluorescent or weakly fluorescent 8-acetoxyquinoline passively diffuses across the cell membrane into the cytoplasm. Intracellular esterases then hydrolyze the ester bond, releasing acetic acid and the fluorescent compound 8-hydroxyquinoline. This enzymatic activation leads to a significant increase in fluorescence, signaling the presence of active esterases. Subsequently, the liberated 8-hydroxyquinoline can chelate with intracellular metal ions, leading to further changes in its fluorescence profile, which can be harnessed for the detection of these ions.

Quantitative Data

The photophysical properties of 8-acetoxyquinoline and its active form, 8-hydroxyquinoline, are summarized below. It is important to note that the spectral characteristics of 8-hydroxyquinoline are highly dependent on its local environment, including solvent polarity and the presence of metal ions.

| Parameter | 8-Acetoxyquinoline (Pro-fluorophore) | 8-Hydroxyquinoline (Active Fluorophore) | 8-Hydroxyquinoline-Zn²⁺ Complex |

| Excitation Max (λex) | ~315 nm | ~315-320 nm | ~360-380 nm |

| Emission Max (λem) | Weak or negligible | ~500-520 nm (solvent dependent) | ~500-550 nm |

| Quantum Yield (Φf) | Low/Negligible | Variable, solvent dependent (e.g., low in acetonitrile) | Significantly enhanced upon binding |

| Molar Extinction Coefficient (ε) | Data not readily available | ~2,500-3,000 M⁻¹cm⁻¹ at ~315 nm | Data not readily available |

| Solubility | Soluble in DMSO, Ethanol | Soluble in various organic solvents and aqueous buffers | Dependent on the specific complex formed |

Experimental Protocols

Protocol 1: Detection of Intracellular Esterase Activity

This protocol outlines the use of 8-acetoxyquinoline to qualitatively or quantitatively assess esterase activity in live cells, which can serve as an indicator of cell viability.

Materials:

-

8-acetoxyquinoline

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for ~360 nm excitation and ~510 nm emission)

-

Positive control (healthy, metabolically active cells)

-

Negative control (cells treated with an esterase inhibitor or heat-killed cells)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of 8-acetoxyquinoline in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells to a confluency of 60-80% on a suitable imaging vessel.

-

Ensure cells are healthy and in the logarithmic growth phase.

-

-

Staining Protocol:

-

On the day of the experiment, thaw a stock solution aliquot and dilute it in serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal and minimize cytotoxicity.

-

Aspirate the culture medium from the cells and wash twice with warm PBS or HBSS.

-

Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Aspirate the staining solution and wash the cells three times with warm PBS or HBSS to remove any unbound probe.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

-

Fluorescence Microscopy:

-

Image the cells immediately using a fluorescence microscope.

-

Use an excitation wavelength around 360 nm and collect the emission signal around 510 nm. Adjust the acquisition settings to minimize phototoxicity and photobleaching.

-

Live, healthy cells with active esterases will exhibit bright green fluorescence, while dead or unhealthy cells will show significantly lower or no fluorescence.

-

Protocol 2: Imaging of Intracellular Labile Zinc

This protocol is a continuation of Protocol 1, leveraging the released 8-hydroxyquinoline to detect intracellular labile zinc.

Materials:

-

All materials from Protocol 1

-

A zinc chelator (e.g., TPEN) for negative controls

-

A zinc ionophore (e.g., pyrithione) and a zinc salt (e.g., ZnCl₂) for positive controls

Procedure:

-

Perform Steps 1-3 of Protocol 1 to load the cells with 8-acetoxyquinoline and allow for its conversion to 8-hydroxyquinoline.

-

Fluorescence Microscopy for Zinc Imaging:

-

Image the cells using an excitation wavelength of approximately 365 nm and collect the emission signal around 520 nm.

-

The intensity of the fluorescence will be proportional to the concentration of the 8-hydroxyquinoline-Zn²⁺ complex.

-

For validation, treat a parallel set of stained cells with a membrane-permeable zinc chelator like TPEN (1-5 µM for 10-20 minutes) to quench the zinc-specific fluorescence.

-

To confirm the probe's responsiveness, another set of cells can be co-loaded with a zinc ionophore and a low concentration of exogenous zinc to increase the intracellular zinc concentration and observe the corresponding increase in fluorescence.

-

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to evaluate the potential cytotoxicity of 8-acetoxyquinoline at the desired working concentrations in your specific cell line. The MTT assay is a standard method for this purpose.

Materials:

-

Cultured cells of interest

-

8-acetoxyquinoline

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of 8-acetoxyquinoline in the culture medium and treat the cells for a period that reflects the duration of your imaging experiments (e.g., 1-4 hours). Include untreated and vehicle (DMSO) controls.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-response curve can be generated to determine the concentration at which 8-acetoxyquinoline exhibits significant cytotoxicity.

Visualizations

Caption: Workflow for esterase-activated fluorescence of 8-acetoxyquinoline.

Caption: Workflow for Zn²⁺ sensing using the product of 8-acetoxyquinoline hydrolysis.

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes: 2-Hydroxyquinolin-8-yl Acetate as a Fluorogenic Chemodosimeter for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of metal ions is crucial in various fields, including environmental monitoring, biological research, and pharmaceutical development. 8-Hydroxyquinoline (8-HQ) is a well-established fluorophore that exhibits a significant increase in fluorescence intensity upon chelation with a wide range of metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). However, for creating "turn-on" fluorescent probes that are activated by a specific trigger, derivatives of 8-HQ are often employed.

This document describes the application of 2-Hydroxyquinolin-8-yl acetate, more commonly referred to as 8-acetoxyquinoline, as a fluorogenic pro-probe or chemodosimeter. In its native state, the acetate group at the 8-position quenches the fluorescence of the quinoline core. The probe is designed to be activated via hydrolysis of the ester bond, which can be catalyzed by enzymes such as esterases or potentially promoted by specific metal ions like palladium. Upon hydrolysis, the highly fluorescent 8-hydroxyquinoline is released, which can then chelate with target metal ions present in the solution, leading to a significant and detectable "turn-on" fluorescent signal. This two-stage activation and detection mechanism provides a versatile platform for developing highly specific and sensitive assays.

Principle of Detection

The sensing mechanism is a two-step process involving enzymatic (or chemically-induced) activation followed by metal ion detection:

-

Activation (De-acetylation): The non-fluorescent 8-acetoxyquinoline is hydrolyzed by an esterase enzyme (or a specific chemical trigger) to remove the acetyl group.

-

Detection (Chelation): The resulting product, the highly fluorescent 8-hydroxyquinoline (8-HQ), binds to a target metal ion (e.g., Zn²⁺, Al³⁺). This chelation event inhibits non-radiative decay pathways (like Excited-State Intramolecular Proton Transfer - ESIPT) and enhances the fluorescence emission.[1]

This cascade reaction allows for the sensitive detection of either the hydrolyzing agent (the enzyme) or the target metal ion.

Signaling Pathway

The diagram below illustrates the activation and detection cascade of 8-acetoxyquinoline.

Caption: Reaction-based sensing mechanism of 8-acetoxyquinoline.

Quantitative Data Summary

The performance of the active probe, 8-hydroxyquinoline (8-HQ), and its derivatives with various metal ions has been documented. The following tables summarize key performance metrics from the literature. These values can be considered as a benchmark for the expected performance of the released 8-HQ after the hydrolysis of 8-acetoxyquinoline.

Table 1: Performance of 8-Hydroxyquinoline-Based Probes for Divalent Metal Ions

| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Solvent System |

| 8-Hydroxyquinoline | Zn²⁺ | 5 x 10⁻⁵ M | Not Reported | Aqueous Solution |

| QP2 | Zn²⁺ | Not Reported | 5.1 x 10⁻⁴ M⁻¹ | DMSO/H₂O |

| 5Cl8HQ | Fe²⁺ | 0.04 ± 0.10 ppm | Not Reported | Aqueous Solution |

| DBTBH | Pb²⁺ | 4.49 x 10⁻⁸ M | Not Reported | THF/Tris-HCl buffer |

Table 2: Performance of 8-Hydroxyquinoline-Based Probes for Trivalent Metal Ions

| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Solvent System |

| 8-Hydroxyquinoline | Al³⁺ | ~1 x 10⁻⁸ M | Not Reported | Soil Extracts |

| 8-HQ-carbaldehyde Schiff-base | Al³⁺ | <10⁻⁷ M | Not Reported | Weak Acid Aqueous Medium |

| RhBQ | Cr³⁺ | 2.12 x 10⁻⁸ M | Not Reported | ACN/H₂O |

Experimental Protocols

Protocol 1: Synthesis of 8-Acetoxyquinoline

This protocol describes a general method for the synthesis of 8-acetoxyquinoline from 8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent like dichloromethane in a round-bottom flask.

-

Addition of Base: Add a base, such as pyridine, to the solution. This will act as a catalyst and acid scavenger.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 8-acetoxyquinoline.

Protocol 2: General Fluorometric Assay for Esterase Activity

This protocol provides a general framework for detecting esterase activity using 8-acetoxyquinoline and a secondary metal ion (e.g., Zn²⁺) for signal enhancement.

Materials and Instruments:

-

Stock solution of 8-acetoxyquinoline (e.g., 1 mM in DMSO or ethanol).

-

Stock solution of a metal salt (e.g., ZnCl₂, 10 mM in water).

-

Esterase enzyme solution (e.g., Porcine Liver Esterase).

-

Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4).

-

96-well black plates.

-

Spectrofluorometer or plate reader.

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of 8-acetoxyquinoline (e.g., 10 µM) in the assay buffer.

-

Prepare a working solution of the metal salt (e.g., 20 µM) in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the 8-acetoxyquinoline working solution to each well.

-